molecular formula C5H2F2N2O2 B1354151 2,6-Difluoro-3-nitropyridine CAS No. 58602-02-1

2,6-Difluoro-3-nitropyridine

Cat. No. B1354151
CAS RN: 58602-02-1
M. Wt: 160.08 g/mol
InChI Key: GFDZKTFHLUFNPC-UHFFFAOYSA-N
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Patent
US06420359B1

Procedure details

To a mixture of concentrated sulphuric acid (600 mL) and fuming nitric acid (90%, 400 mL) in a ice-bath (internal temperature maintained at 5-10° C.) was added drop-wise 2,6-difluoropyridine (200 g, 1.74 mol). The resulting mixture was stirred overnight at room temperature. The mixture was poured slowly into 3 kg of ice and extracted with Et2O (2×2 L). The combined organic layers were washed with aqueous 1.5 N NaOH (2×1 L), then with aqueous saturated NaHCO3 (400 mL) or until pH is around 8-9. The organic layers were dried over MgSO4, filtrated and concentrated under reduced pressure until constant weight (to remove unreacted 2,6-difluoropyridine: 10-12%). The title compound was obtained as a yellow liquid (207.3 g, 74% yield).
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[N:8]=1.[N+:14]([O-])([OH:16])=[O:15]>>[F:6][C:7]1[C:12]([N+:14]([O-:16])=[O:15])=[CH:11][CH:10]=[C:9]([F:13])[N:8]=1

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Three
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×2 L)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous 1.5 N NaOH (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure until constant weight (to remove unreacted 2,6-difluoropyridine: 10-12%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC(=CC=C1[N+](=O)[O-])F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 207.3 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.